![molecular formula C23H24N2O3 B2455213 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919757-87-2](/img/structure/B2455213.png)
4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
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Overview
Description
This compound is a derivative of chromen-2-one, also known as coumarin . It has a benzylpiperazinyl group and a methyl group attached to the chromen-2-one core . Compounds with these functional groups are often studied for their potential therapeutic applications .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reductive amination of a precursor molecule with different substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound would include a chromen-2-one core with a benzylpiperazinyl group and a methyl group attached . The exact structure would depend on the positions of these attachments.Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to act as ligands forAlpha1-Adrenergic Receptors . These receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of numerous disorders .
Mode of Action
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been shown to exhibit affinity towards alpha1-adrenergic receptors in the range from 22 nM to 250 nM .
Biochemical Pathways
Compounds acting on alpha1-adrenergic receptors are known to influence a variety of physiological functions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds among structurally similar compounds .
Result of Action
Structurally similar compounds have been found to exhibit significant inhibitory activity against their target receptors .
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is its potent anti-cancer activity against various cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one. One area of research could focus on improving the solubility of this compound, which would make it easier to administer in vivo. Another area of research could focus on developing this compound derivatives with improved potency and selectivity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which could inform the development of new cancer therapeutic agents.
Synthesis Methods
The synthesis of 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves a series of chemical reactions, starting with the reaction of 4-hydroxycoumarin with 2-bromoethyl ketone to form 4-(2-oxoethyl)-7-methylcoumarin. This intermediate is then reacted with benzylpiperazine to form the final product, this compound. The reaction is carried out under controlled conditions, and the purity of the product is confirmed using various analytical techniques.
Scientific Research Applications
4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has been studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-17-7-8-20-19(15-23(27)28-21(20)13-17)14-22(26)25-11-9-24(10-12-25)16-18-5-3-2-4-6-18/h2-8,13,15H,9-12,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGRPEJWVPXNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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